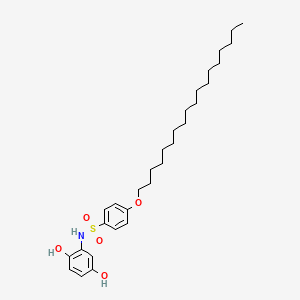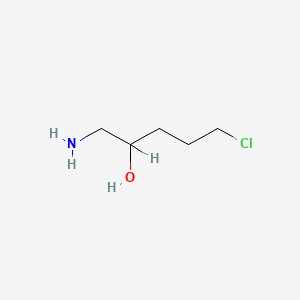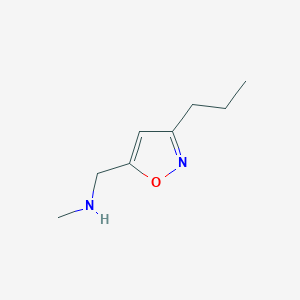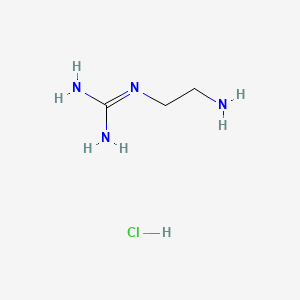
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-
概要
説明
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is a complex organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a 2,5-dihydroxyphenyl group and an octadecyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the 2,5-dihydroxyphenyl group can be achieved through electrophilic aromatic substitution reactions, while the octadecyloxy group is usually introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of benzoquinones, while reduction of the sulfonamide group can yield primary amines.
科学的研究の応用
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
作用機序
The mechanism of action of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydrophobic octadecyloxy group can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-2,5-dihydroxy: Similar structure but lacks the octadecyloxy group.
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-methoxy: Similar structure but has a methoxy group instead of an octadecyloxy group.
Uniqueness
The presence of the octadecyloxy group in Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- imparts unique hydrophobic properties, making it distinct from other similar compounds. This feature can enhance its interactions with lipid membranes and hydrophobic protein pockets, potentially leading to different biological activities and applications.
特性
IUPAC Name |
N-(2,5-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-29-25-26(32)18-23-30(29)33/h18-23,25,31-33H,2-17,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOSPHHUYUMZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546705 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94854-34-9 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3059083.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)
![Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl-](/img/structure/B3059088.png)
![Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-ethyl-](/img/structure/B3059089.png)


![Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate](/img/structure/B3059097.png)

![5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene](/img/structure/B3059100.png)



